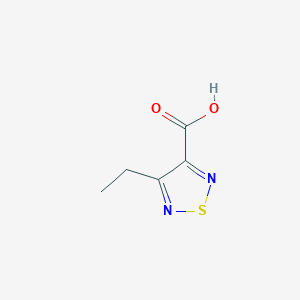![molecular formula C7H4INS B13660787 3-Iodothieno[3,2-c]pyridine](/img/structure/B13660787.png)
3-Iodothieno[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodothieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system combining a thiophene and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and organic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodothieno[3,2-c]pyridine typically involves the iodination of thieno[3,2-c]pyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the thieno[3,2-c]pyridine scaffold .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the iodination process to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts and appropriate ligands are commonly employed under inert atmosphere conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like azido-thieno[3,2-c]pyridine or thioether derivatives can be formed.
Coupling Products: Various biaryl or alkyne-substituted thieno[3,2-c]pyridine derivatives are typical products.
Aplicaciones Científicas De Investigación
3-Iodothieno[3,2-c]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Iodothieno[3,2-c]pyridine and its derivatives often involves interaction with specific molecular targets, such as kinases. The compound can act as an ATP-mimetic, binding to the active site of kinases and inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Thieno[3,2-c]pyridine: The parent compound without the iodine substituent.
Thieno[2,3-c]pyridine: A regioisomer with a different arrangement of the thiophene and pyridine rings.
Uniqueness: 3-Iodothieno[3,2-c]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization through various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Propiedades
Fórmula molecular |
C7H4INS |
|---|---|
Peso molecular |
261.08 g/mol |
Nombre IUPAC |
3-iodothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H4INS/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H |
Clave InChI |
XFGRLQJGSKBCDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1SC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)






![[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel](/img/structure/B13660784.png)
![2-Bromonaphtho[2,1-d]thiazole](/img/structure/B13660788.png)


